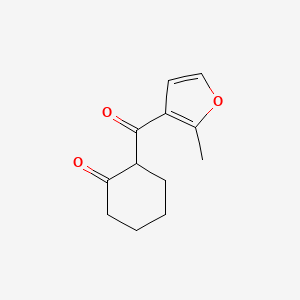
2-(2-Methylfuran-3-carbonyl)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylfuran-3-carbonyl)cyclohexan-1-one is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is a heterocyclic compound containing a furan ring and a cyclohexanone moiety. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylfuran-3-carbonyl)cyclohexan-1-one typically involves the reaction of 2-methylfuran-3-carboxylic acid with cyclohexanone under acidic or basic conditions. The reaction may require a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
化学反応の分析
Types of Reactions
2-(2-Methylfuran-3-carbonyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the cyclohexanone moiety can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Methylfuran-3-carbonyl)cyclohexan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-Methylfuran-3-carbonyl)cyclohexan-1-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways within cells. The furan ring and cyclohexanone moiety may play a role in its binding affinity and activity .
類似化合物との比較
Similar Compounds
2-(2-Methylfuran-3-carbonyl)cyclopentan-1-one: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
2-(2-Methylfuran-3-carbonyl)cycloheptan-1-one: Similar structure but with a cycloheptane ring instead of a cyclohexane ring.
2-(2-Methylfuran-3-carbonyl)cyclohexan-2-one: Similar structure but with the carbonyl group at a different position on the cyclohexane ring.
Uniqueness
2-(2-Methylfuran-3-carbonyl)cyclohexan-1-one is unique due to its specific combination of a furan ring and a cyclohexanone moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with specific biological targets, making it a valuable compound for research and development .
特性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
2-(2-methylfuran-3-carbonyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H14O3/c1-8-9(6-7-15-8)12(14)10-4-2-3-5-11(10)13/h6-7,10H,2-5H2,1H3 |
InChIキー |
CECICIAFJSPKNW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CO1)C(=O)C2CCCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


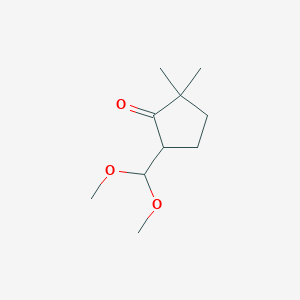

![(4S)-4-[(3-fluorophenyl)methyl]-L-Proline](/img/structure/B13319096.png)
![6-[(Pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13319110.png)
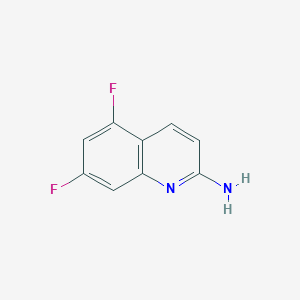

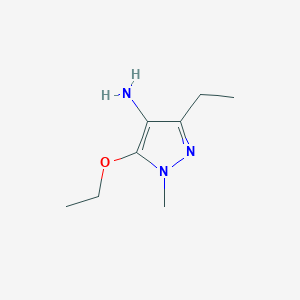
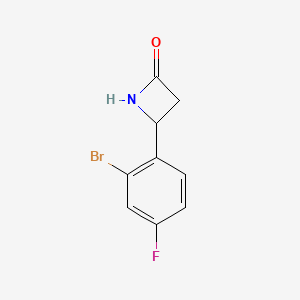

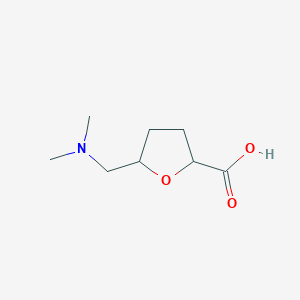
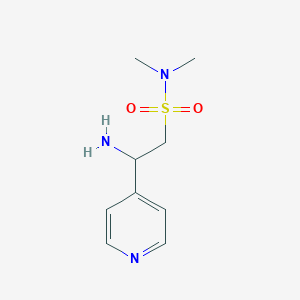
![2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13319155.png)

![5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13319176.png)
